molecular formula C18H21ClN4OS B3001559 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocycloheptyl)acetamide CAS No. 1223399-93-6

2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocycloheptyl)acetamide

Cat. No. B3001559
M. Wt: 376.9
InChI Key: MWBNVAWPYZXREF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involves a reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate, followed by various cyclization and attack reactions to produce a diverse set of products . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides starts from 4-chlorophenoxyacetic acid and proceeds through esterification, hydrazide formation, ring closure, and final substitution at the thiol position .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the structure of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide was characterized by these techniques, ensuring the correct molecular assembly .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include esterification, hydrazide formation, ring closure, S-alkylation, and substitution reactions. The choice of reaction and conditions is critical for the regioselective formation of the desired products, as seen in the synthesis of various heterocyclic derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. The presence of heteroatoms, such as nitrogen and sulfur, and the incorporation of heterocyclic rings can significantly affect properties like solubility, stability, and reactivity. The biological activities of these compounds, such as antitumor, antibacterial, and enzyme inhibition effects, are often evaluated in vitro, indicating their potential therapeutic applications .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to local regulations and guidelines.

properties

IUPAC Name

2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocycloheptyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4OS/c1-23-15-7-6-13(19)10-14(15)21-17(23)25-11-16(24)22-18(12-20)8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBNVAWPYZXREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)NC3(CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocycloheptyl)acetamide

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